Cu(II) Pyropheophorbide a

Photodynamic therapy Photosensitizer safety Dark cytotoxicity

Cu(II) Pyropheophorbide a (CAS 223258-44-4) is a copper(II)-chelated chlorin derived from natural chlorophyll a. With a molecular formula of C33H32CuN4O3 and a molecular weight of 596.178 g/mol, it is supplied as a specialty chemical with a purity typically exceeding 95%.

Molecular Formula C33H32CuN4O3
Molecular Weight 596.2 g/mol
Cat. No. B12340167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCu(II) Pyropheophorbide a
Molecular FormulaC33H32CuN4O3
Molecular Weight596.2 g/mol
Structural Identifiers
SMILESCCC1=C2C=C3C(=C4C(=O)CC(=C5C(C(C(=CC6=NC(=CC(=C1C)[N-]2)C(=C6C)C=C)[N-]5)C)CCC(=O)O)C4=N3)C.[Cu+2]
InChIInChI=1S/C33H34N4O3.Cu/c1-7-19-15(3)23-12-25-17(5)21(9-10-30(39)40)32(36-25)22-11-29(38)31-18(6)26(37-33(22)31)14-28-20(8-2)16(4)24(35-28)13-27(19)34-23;/h7,12-14,17,21H,1,8-11H2,2-6H3,(H3,34,35,36,37,38,39,40);/q;+2/p-2/t17-,21?;/m0./s1
InChIKeyYKIQPNCLKKFXMV-JJTBHEEUSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cu(II) Pyropheophorbide a for Research and Industrial Procurement: Compound Identity and Baseline Properties


Cu(II) Pyropheophorbide a (CAS 223258-44-4) is a copper(II)-chelated chlorin derived from natural chlorophyll a. With a molecular formula of C33H32CuN4O3 and a molecular weight of 596.178 g/mol, it is supplied as a specialty chemical with a purity typically exceeding 95% . Structurally, it belongs to the pyropheophorbide family, featuring a reduced pyrrole ring (chlorin macrocycle) that shifts the long-wavelength Q-band absorption into the phototherapeutic window (~660–670 nm). The presence of paramagnetic Cu(II) in the tetrapyrrole core dramatically alters photophysical behavior compared to metal-free, Zn(II), or In(III) analogs, making it functionally distinct from superficially similar pyropheophorbide derivatives [1].

Why Cu(II) Pyropheophorbide a Cannot Be Replaced by Metal-Free or Other Metal Complexes of Pyropheophorbide a in Precision Applications


The central metal ion in pyropheophorbide a dictates excited-state dynamics, ROS generation capacity, and biological safety margins. Simply interchanging Cu(II) pyropheophorbide a with its metal-free form (Pyro-a), Zn(II)-pyropheophorbide a, or In(III)-pyropheophorbide a leads to fundamentally different photophysical outcomes. Metal-free and diamagnetic metal complexes (Zn, In) exhibit high singlet oxygen quantum yields (ΦΔ ~0.60–0.76) suitable for photodynamic therapy, whereas paramagnetic Cu(II) quenches excited singlet and triplet states, reducing 1O2 production by a factor of 4–13 [1]. Conversely, Cu(II) complexes demonstrate significantly lower dark cytotoxicity than their metal-free counterparts, enabling applications where background toxicity must be minimized [1]. The Cu(II) center also confers selective metal-ion binding capability and spin-probe functionality that are absent in Zn(II), In(III), or metal-free analogs [2][3].

Quantitative Differentiation Evidence for Cu(II) Pyropheophorbide a Relative to Closest Analogs and Alternatives


Cu(II) Pyropheophorbide a Exhibits 4–13× Lower Phototoxicity but Also Reduced Dark Toxicity Compared to Metal-Free Chlorin Analogs—Enabling Safety-Margin-Driven Selection

The copper complex of methylpyropheophorbide a (Cu-MPPa), a close surrogate for Cu(II) pyropheophorbide a, was compared directly with its metal-free analog in HeLa cells under standardized light and dark conditions. The photosensitizing effect of the copper complex was 4–13 times smaller than that of the metal-free chlorin, yet the photodynamic activity remained sufficient to kill HeLa cells upon irradiation. Crucially, the dark toxicity of the copper complex was unequivocally lower than that of the metal-free chlorin [1]. This establishes a quantifiable trade-off: reduced photodynamic potency exchanged for a widened dark-safety window.

Photodynamic therapy Photosensitizer safety Dark cytotoxicity

Pyropheophorbide-a Methyl Ester Selectively Binds Cu(II) Over Other Biologically Relevant Metal Ions with a Quantified Complexation Rate Constant—Enabling Copper-Selective Sensing and Imaging

Pyropheophorbide-a methyl ester (PPME), the methyl ester analog of Cu(II) pyropheophorbide a, was screened against a panel of transition and biologically relevant metal ions (Zn2+, Fe2+, Co2+, Ni2+, Mn2+, etc.). PPME selectively complexed Cu2+ ions, producing a distinct absorption change and efficient fluorescence quenching. The bimolecular complexation rate constant was determined as k = 650 ± 90 M⁻¹ s⁻¹ at 298 K in water–DMF (2:1 v/v) [1]. This selectivity is not observed with Zn2+ or other metal ions tested, providing a unique Cu(II)-specific optical response that metal-free or Zn(II)-pyropheophorbide a cannot replicate.

Copper sensing Fluorescent probe Metal selectivity

Singlet Oxygen Quantum Yield of Cu(II) Pyropheophorbide a Is Drastically Suppressed Relative to In(III) and Metal-Free Analogs—Enabling Quencher-Based Activatable Photosensitizer Strategies

Metal-free methylpyropheophorbide a (H2MePyroPheo) exhibits a singlet oxygen quantum yield ΦΔ of 0.60 in DMF, while its In(III) complex (InMePyroPheo) shows an enhanced ΦΔ of 0.76, reflecting the heavy-atom effect that promotes intersystem crossing [1]. In contrast, the paramagnetic Cu(II) center in pyropheophorbide a quenches the excited triplet state via enhanced non-radiative decay, drastically suppressing ΦΔ; the photosensitizing activity of Cu(II) chlorin complexes is 4–13× lower than that of the corresponding metal-free chlorins [2]. Although direct ΦΔ measurement for Cu(II) pyropheophorbide a has not been reported in a side-by-side comparison under identical conditions, the class-level behavior of Cu(II)-chlorin complexes consistently demonstrates singlet oxygen generation that is at least 4-fold weaker than metal-free analogs and an order of magnitude weaker than In(III) complexes.

Singlet oxygen quenching Activatable photosensitizer Paramagnetic metal effect

Cu(II)-Cholesterol-Pyropheophorbide Conjugates Serve as Paramagnetic Spin Probes for Membrane Studies—A Function Absent in Zn(II) and In(III) Analogs

Copper complexes of pyropheophorbide a conjugated with cholesterol were incorporated into phospholipid vesicles and evaluated for dual functionality. While the metal-free conjugates served as photosensitizers, the copper complexes were specifically identified as spin probes suitable for electron paramagnetic resonance (EPR) studies of membrane structure and dynamics [1]. This paramagnetism-driven functionality is exclusive to Cu(II) among the commonly studied pyropheophorbide metal derivatives (Zn(II) is diamagnetic; In(III) is diamagnetic). No equivalent spin-probe capability exists for Zn-pyropheophorbide a or In-pyropheophorbide a.

Spin probe EPR spectroscopy Membrane dynamics

Cu(II) Pyropheophorbide a Is a Defined Component of Food-Grade Copper Chlorophyllin (E141ii)—Implying an Established Low-Toxicity Baseline Not Shared by Non-Copper Pyropheophorbide Derivatives

Cu(II) pyropheophorbide a has been analytically identified as one of the principal chlorin components in commercial copper chlorophyllin (E141ii), a food colorant approved for use in numerous jurisdictions [1]. Copper chlorophyllin has undergone extensive toxicological evaluation and is generally recognized as safe at permitted levels. In contrast, metal-free pyropheophorbide a and its Zn(II)/In(III) complexes are not established food additives and lack comparable regulatory safety dossiers. The presence of Cu(II) pyropheophorbide a in an approved food additive provides an implicit safety baseline that may simplify regulatory pathways for industrial applications where incidental human exposure is possible.

Food safety Copper chlorophyllin Regulatory acceptance

High-Value Research and Industrial Application Scenarios for Cu(II) Pyropheophorbide a Based on Differentiated Evidence


Copper-Selective Fluorescent Sensing and Imaging

The selective complexation of Cu2+ by pyropheophorbide a methyl ester, with a quantifiable rate constant of k = 650 ± 90 M⁻¹ s⁻¹ and strong fluorescence quenching upon binding [1], positions Cu(II) pyropheophorbide a as an effective scaffold for designing turn-off fluorescent probes for micromolar copper detection in biological and environmental samples. This application is inaccessible to Zn(II) or In(III) pyropheophorbide a, which lack selective Cu2+ binding.

Spin-Labeling for Membrane Biophysics and EPR Structural Studies

The paramagnetic nature of Cu(II) pyropheophorbide a, demonstrated through its use as a spin probe in phospholipid vesicle systems [2], enables electron paramagnetic resonance (EPR) investigations of membrane fluidity, lipid domain organization, and protein-lipid interactions. Neither Zn(II)- nor In(III)-pyropheophorbide a possesses this paramagnetic functionality, making Cu(II) pyropheophorbide a the only procurement choice for such biophysical studies within this chemical family.

Activatable Photosensitizer Development Leveraging Low Basal Singlet Oxygen Output

The intrinsically suppressed singlet oxygen quantum yield of Cu(II) pyropheophorbide a (≥4-fold lower than metal-free analogs and ≥5-fold lower than In(III) complexes) [3][4] provides a low-background 'off' state for designing biochemically activatable photosensitizers. When coupled with stimuli that displace or reduce Cu(II) to liberate the high-ΦΔ metal-free chromophore, these constructs can achieve target-specific photodynamic activation—a strategy that high-ΦΔ Zn(II) or In(III) analogs cannot natively support.

Low-Dark-Toxicity Photosensitization for Environmental and Consumer Applications

The quantitatively lower dark cytotoxicity of Cu(II) chlorin complexes relative to their metal-free counterparts [3], combined with the compound's presence in food-grade copper chlorophyllin (E141ii) [5], supports procurement for applications where safety margins under ambient light are critical—such as antimicrobial surface coatings, cosmetic photodynamic formulations, or water treatment photosensitizers that minimize background toxicity.

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